molecular formula C11H16N2O5 B11818410 (S)-5-(1-((Tert-butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid

(S)-5-(1-((Tert-butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid

Cat. No.: B11818410
M. Wt: 256.25 g/mol
InChI Key: QHPHGGWCQRZOIQ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-(1-((Tert-butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(1-((Tert-butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as isoxazole derivatives and tert-butoxycarbonyl (Boc)-protected amino acids.

    Reaction Conditions: The reaction conditions often involve the use of organic solvents like dichloromethane or dimethylformamide, along with catalysts such as triethylamine or N,N’-dicyclohexylcarbodiimide (DCC).

    Purification: The final product is usually purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) is common.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(1-((Tert-butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-5-(1-((Tert-butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-5-(1-((Tert-butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole-3-carboxylic acid: A simpler derivative without the Boc-protected amino group.

    5-Aminoethylisoxazole: Lacks the carboxylic acid group but contains an aminoethyl side chain.

    Tert-butoxycarbonyl-protected amino acids: Similar in having the Boc-protecting group but differ in the core structure.

Uniqueness

(S)-5-(1-((Tert-butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid is unique due to its combination of the isoxazole ring, Boc-protected amino group, and carboxylic acid functionality. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various research applications.

Properties

Molecular Formula

C11H16N2O5

Molecular Weight

256.25 g/mol

IUPAC Name

5-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C11H16N2O5/c1-6(12-10(16)17-11(2,3)4)8-5-7(9(14)15)13-18-8/h5-6H,1-4H3,(H,12,16)(H,14,15)/t6-/m0/s1

InChI Key

QHPHGGWCQRZOIQ-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC(=NO1)C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1=CC(=NO1)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.